2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide
Description
2,2,2-Trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide is a complex organic compound with a unique structure that includes trifluoromethyl, phenylpiperazine, and thienyl groups
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c20-19(21,22)18(27)23-15(16-7-4-12-28-16)13-17(26)25-10-8-24(9-11-25)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBVZMLVBHUPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C3=CC=CS3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine to form an imine intermediate.
Addition of Phenylpiperazine: The imine intermediate is then reacted with phenylpiperazine under controlled conditions to form a secondary amine.
Introduction of the Trifluoromethyl Group: The secondary amine is further reacted with a trifluoromethylating agent, such as trifluoroacetic anhydride, to introduce the trifluoromethyl group.
Final Acylation: The final step involves acylation of the compound with acetic anhydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of trifluoromethylated compounds with biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: A simpler analog with a trifluoromethyl group and an acetamide moiety.
4,4,4-Trifluoro-3-oxo-butanoyl chloride: Another trifluoromethylated compound with different functional groups.
Uniqueness
2,2,2-Trifluoro-N-[3-oxo-3-(4-phenylpiperazino)-1-(2-thienyl)propyl]acetamide is unique due to its combination of trifluoromethyl, phenylpiperazine, and thienyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
